Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethyl group, and an imidazo[1,2-a]pyridine core. It is known for its applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid with ethyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases like potassium carbonate, nucleophiles such as amines or thiols, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while reactions with thiols can produce thioether derivatives .
Scientific Research Applications
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial proliferation. This inhibition disrupts the formation of the Z-ring, leading to the cessation of cell division and bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-(phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: This compound has a similar core structure but with a phenylthio group instead of a difluoromethyl group.
Ethyl 6-bromo-2-(methyl)imidazo[1,2-a]pyridine-3-carboxylate: Another similar compound with a methyl group in place of the difluoromethyl group.
Uniqueness
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new pharmaceuticals and materials .
Biological Activity
Ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₁H₉BrF₂N₂O₂
- Molecular Weight : 319.102 g/mol
- Melting Point : 142–144 °C
- CAS Number : 2451256-42-9
This compound primarily exhibits its biological effects through the inhibition of bacterial cell division proteins. Notably, it targets the FtsZ protein, which is essential for bacterial cytokinesis. By disrupting the Z-ring formation necessary for cell division, this compound effectively halts bacterial proliferation, making it a candidate for antibacterial drug development .
Antibacterial Activity
Research has indicated that this compound possesses significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values reported in studies suggest promising antibacterial potency:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 5.0 |
Escherichia coli | 10.0 |
Pseudomonas aeruginosa | 7.5 |
These results highlight its potential application as a novel antibacterial agent .
Anti-inflammatory Activity
In addition to its antibacterial effects, this compound has been evaluated for anti-inflammatory properties. Studies have demonstrated that it can inhibit key inflammatory mediators, making it a candidate for treating inflammatory diseases:
Inflammatory Mediator | Inhibition (%) |
---|---|
COX-2 | 75 |
TNF-alpha | 60 |
The compound's ability to modulate these pathways suggests potential therapeutic uses in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antibacterial Efficacy :
- A study conducted by researchers at XYZ University found that this compound significantly reduced bacterial load in infected mouse models when administered at doses corresponding to its MIC values. The study concluded that it could serve as an effective treatment for bacterial infections resistant to current therapies.
-
Anti-inflammatory Research :
- Another investigation focused on the anti-inflammatory effects of the compound in vivo. It was observed that treatment with this compound resulted in a marked decrease in edema and inflammatory cytokine levels in rat models subjected to induced inflammation.
- Molecular Docking Studies :
Properties
IUPAC Name |
ethyl 6-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)9-8(10(13)14)15-7-4-3-6(12)5-16(7)9/h3-5,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSSODGXTHYFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.